3-Hydroxyspiro[3.5]non-2-en-1-one
Description
3-Hydroxyspiro[3.5]non-2-en-1-one is a bicyclic compound featuring a spiro junction at the third carbon of a cyclopentane ring fused to a cyclohexenone system. The hydroxyl group at the C3 position confers unique reactivity and polarity, distinguishing it from related spirocyclic ketones.
Properties
Molecular Formula |
C9H12O2 |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
1-hydroxyspiro[3.5]non-1-en-3-one |
InChI |
InChI=1S/C9H12O2/c10-7-6-8(11)9(7)4-2-1-3-5-9/h6,10H,1-5H2 |
InChI Key |
USMKGBOQOLXNMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C(=CC2=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and molecular properties of 3-Hydroxyspiro[3.5]non-2-en-1-one and its analogs:
Key Observations:
- This may influence solubility and biological activity . Electron-withdrawing groups (e.g., -SO₂ in 7-thia derivatives) reduce enone reactivity, whereas ethoxy groups (-OCH₂CH₃) increase steric bulk .
- Synthetic Accessibility :
Spectral Data Comparison
The IR and NMR profiles of these compounds highlight functional group distinctions:
| Compound | IR Peaks (cm⁻¹) | ¹H NMR Key Signals | MS (m/z) |
|---|---|---|---|
| 3-Ethoxyspiro[3.5]non-2-en-1-one | ~1680 (C=O) | δ 4.81–4.79 (enone H), 4.22–4.20 (OCH₂) | 211.0 (MH⁺) |
| 7-Oxaspiro[3.5]nonane-1,3-dione | Dual C=O stretches (~1700) | δ 4.80 (s, 2H, bridge H), 3.78 (t, 4H, OCH₂) | 154.9 (MH⁺) |
| 3-Hydroxy-7,7-dioxo-7λ⁶-thia-... | ~3433 (OH), ~1680 (C=O) | Not reported | 202.9 (MH⁺) |
- The absence of hydroxyl proton signals in ethoxy and thia derivatives simplifies NMR interpretation compared to the parent hydroxy compound .
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